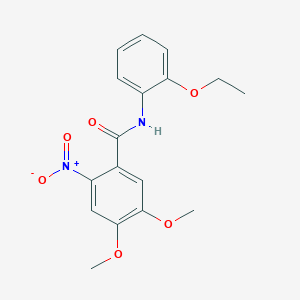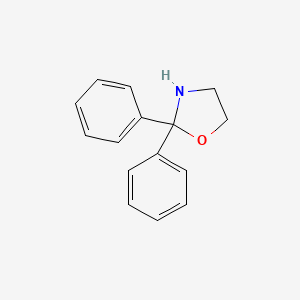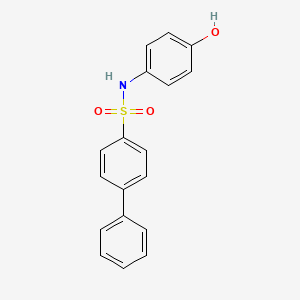![molecular formula C16H30O2 B5864641 9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5864641.png)
9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane, also known as TBU, is a synthetic compound that has gained attention in scientific research due to its unique chemical structure and potential applications. TBU is a spirocyclic compound that contains a dioxaspiro[5.5]undecane ring system and is substituted with tert-butyl, ethyl, and methyl groups.
Wirkmechanismus
The mechanism of action of 9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane is not fully understood, but it is believed to interact with biological molecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This compound has been shown to bind to proteins and nucleic acids, which may affect their function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane in lab experiments is its unique chemical structure, which may offer new opportunities for the development of novel materials and compounds. However, one limitation is that this compound is a synthetic compound and may not accurately represent the behavior of naturally occurring molecules.
Zukünftige Richtungen
There are several future directions for the study of 9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane. One area of interest is in the development of new materials and compounds that incorporate this compound. Additionally, this compound may have potential applications in the development of drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of tert-butyl 2-bromoacetate with ethyl 3-methyl-1,4-dioxaspiro[4.5]decane-2,5-dione in the presence of a base to form the intermediate tert-butyl 3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undec-2-ene-4,8-dione. This intermediate is then subjected to a Diels-Alder reaction with cyclopentadiene to yield this compound as the final product.
Wissenschaftliche Forschungsanwendungen
9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new materials. This compound has been incorporated into polymers and other materials to improve their properties, such as thermal stability, mechanical strength, and water resistance. Additionally, this compound has been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-6-15(5)11-17-16(18-12-15)9-7-13(8-10-16)14(2,3)4/h13H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNQAEWNNHEBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC2(CCC(CC2)C(C)(C)C)OC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5864568.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5864579.png)
![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)



![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)

![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)

![N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5864613.png)

![N-benzyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5864639.png)